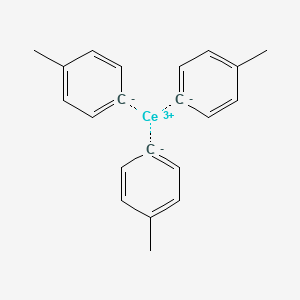
Tri-p-tolylcerium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-p-tolylcerium: is a coordination complex of cerium with three p-tolyl groups. It is a member of the lanthanide metal complexes and is used primarily in research settings. The compound has a molecular formula of C21H21Ce and a molecular weight of 413.51 g/mol . It is known for its unique properties and applications in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tri-p-tolylcerium can be synthesized through the reaction of cerium trichloride with p-tolylmagnesium bromide in anhydrous conditions. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The general reaction is as follows:
CeCl3+3(CH3C6H4)MgBr→Ce(C7H7)3+3MgBrCl
The product is then purified through recrystallization or other suitable methods to obtain high purity this compound .
Industrial Production Methods: While this compound is primarily produced for research purposes, industrial-scale production would involve similar synthetic routes with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Tri-p-tolylcerium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cerium(IV) complexes.
Reduction: It can be reduced to form cerium(II) complexes.
Substitution: The p-tolyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands in solvents like THF or dichloromethane.
Major Products Formed:
Oxidation: Cerium(IV) complexes with different ligands.
Reduction: Cerium(II) complexes.
Substitution: New cerium complexes with substituted ligands.
Applications De Recherche Scientifique
Tri-p-tolylcerium has several applications in scientific research, including:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of cerium and other lanthanides.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules
Mécanisme D'action
The mechanism of action of tri-p-tolylcerium involves its ability to coordinate with various ligands and participate in redox reactions. The cerium center can switch between different oxidation states (Ce(III) and Ce(IV)), which is crucial for its catalytic and chemical reactivity. The p-tolyl groups provide steric and electronic effects that influence the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Tri-p-tolylphosphine: A similar compound with phosphorus instead of cerium, used in catalysis and organic synthesis.
Tri-p-tolylmethane: Another related compound with a central carbon atom, used in dye chemistry and as a reagent in organic synthesis.
Uniqueness: Tri-p-tolylcerium is unique due to the presence of the cerium center, which imparts distinct redox properties and coordination chemistry compared to its phosphorus and carbon analogs. This makes it particularly valuable in studies involving lanthanide chemistry and applications requiring specific redox behavior .
Propriétés
Formule moléculaire |
C21H21Ce |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
cerium(3+);methylbenzene |
InChI |
InChI=1S/3C7H7.Ce/c3*1-7-5-3-2-4-6-7;/h3*3-6H,1H3;/q3*-1;+3 |
Clé InChI |
NYXXAKJDXATBKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.[Ce+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


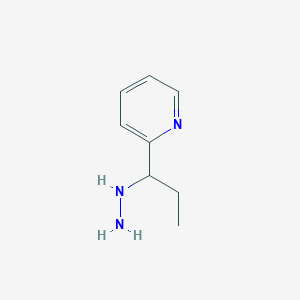
![9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B13145003.png)
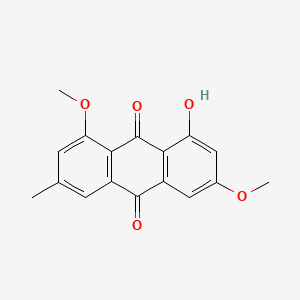
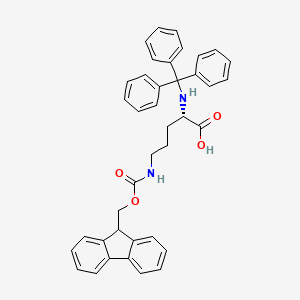
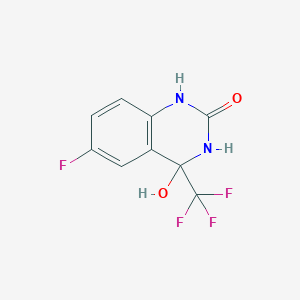
![18-tridecan-7-yl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13145039.png)
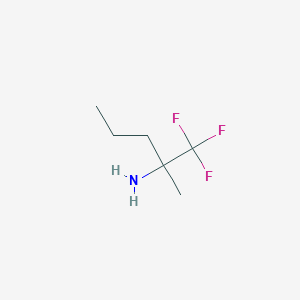
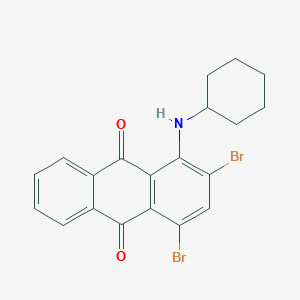
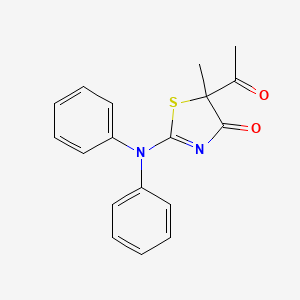
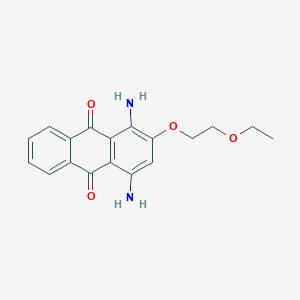

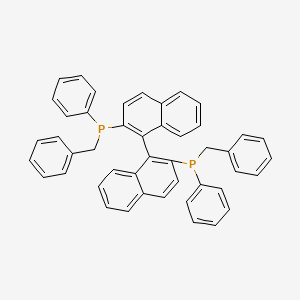
![Diethyl [2,2'-bipyridin]-6-ylphosphonate](/img/structure/B13145099.png)

